molecular formula C18H20N2O4S B12148172 1-ethyl-2-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide

1-ethyl-2-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B12148172
M. Wt: 360.4 g/mol
InChI Key: PNPKACKWOIISBC-UHFFFAOYSA-N
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Description

1-ethyl-2-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

The synthesis of 1-ethyl-2-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole rings. This method can be followed by various functionalization steps to introduce the desired substituents . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents .

Chemical Reactions Analysis

1-ethyl-2-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide can undergo various types of chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used to study the interactions of indole derivatives with biological targets.

Mechanism of Action

The mechanism of action of 1-ethyl-2-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound can modulate the activity of these targets, leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 1-ethyl-2-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide include other indole derivatives such as:

  • Indole-3-acetic acid
  • Indole-3-carbinol
  • 5-methoxyindole-2-carboxylic acid

These compounds share the indole core structure but differ in their substituents, which can lead to variations in their biological activities and applications .

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

1-ethyl-2-oxo-N-(oxolan-2-ylmethyl)benzo[cd]indole-6-sulfonamide

InChI

InChI=1S/C18H20N2O4S/c1-2-20-15-8-9-16(13-6-3-7-14(17(13)15)18(20)21)25(22,23)19-11-12-5-4-10-24-12/h3,6-9,12,19H,2,4-5,10-11H2,1H3

InChI Key

PNPKACKWOIISBC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NCC4CCCO4)C=CC=C3C1=O

Origin of Product

United States

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